Pemerid nitrate

Description

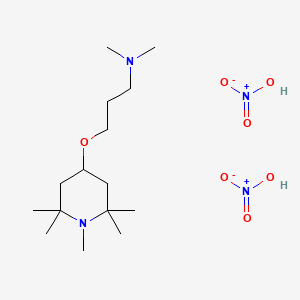

Pemerid nitrate (chemical name: Pemerid) is a pharmaceutical compound classified as a cough suppressant under respiratory system medications . It is the nitrate salt form of Pemerid, a synthetic antitussive agent. Clinically, it is used to alleviate non-productive cough by suppressing the cough reflex at the central nervous system level.

Properties

CAS No. |

34114-01-7 |

|---|---|

Molecular Formula |

C15H34N4O7 |

Molecular Weight |

382.45 g/mol |

IUPAC Name |

N,N-dimethyl-3-(1,2,2,6,6-pentamethylpiperidin-4-yl)oxypropan-1-amine;nitric acid |

InChI |

InChI=1S/C15H32N2O.2HNO3/c1-14(2)11-13(12-15(3,4)17(14)7)18-10-8-9-16(5)6;2*2-1(3)4/h13H,8-12H2,1-7H3;2*(H,2,3,4) |

InChI Key |

DXUBYNSHHLYSMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(N1C)(C)C)OCCCN(C)C)C.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pemerid nitrate can be synthesized through a series of chemical reactions involving the nitration of specific organic compounds. The process typically involves the reaction of a precursor compound with nitric acid under controlled conditions to introduce nitrate groups into the molecule. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are carefully optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of pemerid nitrate may involve large-scale nitration processes using specialized equipment to handle the reactive and potentially hazardous nature of nitric acid. The process is designed to ensure safety, efficiency, and environmental compliance. The final product is purified through various techniques, such as crystallization or distillation, to obtain the desired quality and specifications.

Chemical Reactions Analysis

Types of Reactions

Pemerid nitrate undergoes several types of chemical reactions, including:

Oxidation: The nitrate groups in pemerid nitrate can participate in oxidation reactions, leading to the formation of various oxidation products.

Reduction: Under specific conditions, pemerid nitrate can be reduced to form different compounds, depending on the reducing agents used.

Substitution: The nitrate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of pemerid nitrate include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pressure, are tailored to achieve the desired transformations efficiently.

Major Products Formed

The major products formed from the reactions of pemerid nitrate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro compounds, while reduction reactions can produce amines or other reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups replacing the nitrate groups.

Scientific Research Applications

Pemerid nitrate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes to introduce nitrate groups into organic molecules.

Biology: In biological research, pemerid nitrate is used to study the effects of nitration on biological molecules and pathways.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs that target specific biological pathways involving nitration.

Industry: Pemerid nitrate is used in the production of specialty chemicals, explosives, and other industrial products that require the incorporation of nitrate groups.

Mechanism of Action

The mechanism of action of pemerid nitrate involves the interaction of its nitrate groups with specific molecular targets. The nitrate groups can undergo various chemical transformations, such as oxidation or reduction, which can modulate the activity of enzymes, receptors, or other biological molecules. The pathways involved in these interactions are complex and depend on the specific context and application of the compound.

Comparison with Similar Compounds

The following section compares Pemerid nitrate with structurally or functionally related nitrate-containing compounds, emphasizing differences in chemical properties, applications, and safety profiles.

Ammonium Nitrate (NH₄NO₃)

Chemical Properties :

- Formula: NH₄NO₃

- Molecular Weight : 80.043 g/mol

- Solubility : 150 g/100 mL at 20°C, increasing to 1024 g/100 mL at 100°C .

- Structure: Ionic compound comprising NH₄⁺ and NO₃⁻ ions .

Comparison with Pemerid Nitrate :

- While both contain NO₃⁻, ammonium nitrate’s ionic structure and industrial applications contrast sharply with Pemerid nitrate’s covalent pharmaceutical design and therapeutic intent .

Urea Nitrate (CH₅N₃O₄)

Chemical Properties :

- Formula : CH₅N₃O₄

- Structure : Formed by protonation of urea with nitric acid, yielding a crystalline solid .

Comparison with Pemerid Nitrate :

- Urea nitrate’s explosive utility and detection challenges diverge from Pemerid nitrate’s controlled pharmaceutical use.

Methyl Nitrate (CH₃NO₃)

Chemical Properties :

- Formula: CH₃NO₃

- Synthesis: Produced via nitric acid and methanol, though methods are hazardous due to explosion risks .

Comparison with Pemerid Nitrate :

- Methyl nitrate’s volatile nature contrasts with Pemerid nitrate’s stability as a therapeutic agent, underscoring the importance of molecular design in modulating nitrate reactivity .

Analytical and Environmental Context

Detection Methods :

- Nitrates like Pemerid can be quantified using the Griess reaction, which detects NO₂⁻/NO₃⁻ via colorimetric assays (sensitivity: 0–100 μM range) .

Environmental Impact :

- Environmental nitrates (e.g., in the Mahakam River) are monitored due to contamination risks (Table 4, ). While Pemerid nitrate’s environmental fate is undocumented, its therapeutic use likely minimizes ecological release compared to agricultural or industrial nitrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.